[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate
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Overview
Description
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate is a complex organic compound with a unique structure It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate typically involves multiple steps. One common method starts with the preparation of the spiro-connected bicyclic system through a series of cyclization reactions. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a Diels-Alder reaction followed by hydrogenation.
Spiro connection: The spiro connection is introduced via a nucleophilic substitution reaction.
Acetate group addition: The final step involves the esterification of the hydroxyl group with acetic anhydride under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific proteins or enzymes, influencing various biochemical pathways.
Medicine
In medicine, [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate involves its interaction with molecular targets such as proteins or enzymes. The compound may bind to specific sites on these targets, altering their activity and influencing various cellular processes. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] propionate
- [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] butyrate
Uniqueness
The uniqueness of [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate lies in its specific spiro-connected bicyclic structure and the presence of the acetate group These features confer unique chemical and physical properties, making it distinct from similar compounds
Properties
CAS No. |
13382-00-8 |
---|---|
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O5/c1-16(26)28-15-22(27)21-7-6-19-18-5-4-17-14-25(29-12-13-30-25)11-10-23(17,2)20(18)8-9-24(19,21)3/h4,18-21H,5-15H2,1-3H3/t18-,19-,20-,21+,23-,24-/m0/s1 |
InChI Key |
JEPJOTLSPRNHQM-OCCJOITDSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC5(C4)OCCO5)C)C |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC5(C4)OCCO5)C)C |
Origin of Product |
United States |
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